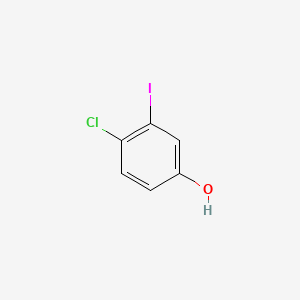

4-Chloro-3-iodophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClIO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPIATGHEVZKVRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628976 | |

| Record name | 4-Chloro-3-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202982-72-7 | |

| Record name | 4-Chloro-3-iodophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202982-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3-iodophenol: Structure, Properties, Synthesis, and Applications in Drug Discovery

For correspondence:

Abstract

This technical guide provides a comprehensive analysis of 4-Chloro-3-iodophenol (CAS No: 202993-87-7), a halogenated phenol of significant interest to the chemical and pharmaceutical sciences. This document details its chemical structure, physicochemical properties, and provides an in-depth look at its synthesis and reactivity. With a focus on practical application, this guide explores the utility of this compound as a versatile building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. This guide is intended to be a vital resource for researchers, medicinal chemists, and process development scientists.

Introduction: A Versatile Halogenated Intermediate

This compound is a polysubstituted aromatic compound featuring a hydroxyl group, a chlorine atom, and an iodine atom. This unique arrangement of functional groups on the phenol scaffold imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis. The presence of two different halogen atoms at the meta and para positions relative to the hydroxyl group allows for selective, stepwise functionalization through various cross-coupling reactions. This differential reactivity is a key attribute that medicinal chemists leverage to construct complex molecular architectures, particularly in the development of novel therapeutic agents such as kinase inhibitors.[1]

Chemical Identity

A clear identification of this compound is crucial for researchers and chemists. The following table summarizes its key identifiers.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 202993-87-7 |

| Molecular Formula | C₆H₄ClIO |

| Molecular Weight | 268.45 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1Cl)I)O |

| InChI Key | UPIATGHEVZKVRT-UHFFFAOYSA-N |

Structural and Physicochemical Properties

The interplay of the hydroxyl, chloro, and iodo substituents governs the physical and chemical properties of this compound. The electron-withdrawing nature of the halogens influences the acidity of the phenolic proton and the electron density of the aromatic ring, thereby affecting its reactivity in various chemical transformations.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Light brown solid | N/A |

| Melting Point | 73-79 °C | |

| Boiling Point (Predicted) | 312.4 ± 27.0 °C | N/A |

| pKa (Predicted) | 8.67 ± 0.18 | N/A |

| LogP (Predicted) | 3.1 | N/A |

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display three signals in the aromatic region (typically δ 6.5-8.0 ppm). The proton ortho to the hydroxyl group and meta to the chlorine will likely appear as a doublet. The proton meta to the hydroxyl and ortho to both halogens will be a doublet of doublets, and the proton ortho to the chlorine and meta to the hydroxyl will be another doublet. The coupling constants will be indicative of their ortho and meta relationships. For comparison, the aromatic protons of 4-chlorophenol appear as two doublets at approximately δ 7.19 and 6.77 ppm.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons. The carbon bearing the hydroxyl group will be the most downfield-shifted, followed by the carbons attached to the iodine and chlorine atoms. The chemical shifts of the remaining carbons will be influenced by the combined electronic effects of the substituents. As a reference, the carbon signals for 4-chlorophenol have been reported at δ 154.2, 129.4, 125.5, and 116.6 ppm.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹, typical for phenols. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will appear in the 1400-1600 cm⁻¹ region. The C-Cl and C-I stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 268, corresponding to the nominal mass. A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak will be observed due to the natural abundance of the ³⁷Cl isotope. Fragmentation will likely involve the loss of the iodine atom, the hydroxyl group, or other small neutral molecules.

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic iodination of 4-chlorophenol. The hydroxyl group is an activating, ortho-, para-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group. In this case, the directing effects combine to favor iodination at the position ortho to the hydroxyl group and meta to the chlorine atom.

Illustrative Synthetic Protocol: Iodination using N-Iodosuccinimide (NIS)

This protocol describes a common method for the selective iodination of phenols.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-chlorophenol (1.0 equivalent) in a suitable solvent mixture such as chloroform and acetic acid.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Iodinating Agent: Add N-iodosuccinimide (NIS) (1.0 to 1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Extract the product with an organic solvent like dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.[2]

Caption: A schematic workflow for the synthesis of this compound via iodination of 4-chlorophenol.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the differential reactivity of its functional groups, particularly the carbon-halogen bonds, in transition metal-catalyzed cross-coupling reactions.

Selective Cross-Coupling Reactions

The C-I bond is significantly more labile towards oxidative addition to a palladium(0) catalyst compared to the more robust C-Cl bond. This reactivity difference allows for selective functionalization at the C-3 position while leaving the C-4 chloro-substituent intact for subsequent transformations.

-

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the C-3 position of this compound and a terminal alkyne. This is a powerful method for introducing alkynyl moieties into the aromatic ring. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

-

Suzuki Coupling: The Suzuki reaction facilitates the coupling of the C-3 position with an organoboron reagent, such as an aryl or vinyl boronic acid or ester. This is a widely used method for the construction of biaryl and vinyl-aryl structures, which are common motifs in pharmaceuticals.

Illustrative Protocol for Selective Suzuki Coupling:

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80-110 °C.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

-

Purification: Purify the product by column chromatography.

Caption: Key selective cross-coupling reactions of this compound.

Application in Drug Discovery: Building Blocks for Kinase Inhibitors

The structural motif derived from this compound is found in various biologically active compounds. Its ability to undergo sequential, selective cross-coupling reactions makes it an attractive starting material for the synthesis of compound libraries for screening against biological targets. For instance, in the development of kinase inhibitors, a common strategy involves the displacement of a chloro group on a heterocyclic core (like pyrimidine) with an aniline derivative, while a second site on the aniline can be further diversified. This compound can serve as a precursor to such aniline derivatives, where the iodo group allows for the introduction of various substituents to explore the structure-activity relationship (SAR) and optimize properties like potency and selectivity.[1]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Hazard Summary: It is harmful if swallowed and can cause serious eye damage.

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light.

-

Disposal: Dispose of in accordance with local, institutional, and national regulations for hazardous chemical waste.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

Conclusion

This compound is a highly functionalized and synthetically versatile building block. Its key attribute is the differential reactivity of its two carbon-halogen bonds, which enables chemists to perform selective and sequential cross-coupling reactions. This feature is of particular importance in the field of medicinal chemistry, where the systematic and controlled elaboration of molecular scaffolds is essential for the discovery and optimization of new drug candidates. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, highlighting its potential as a valuable tool for innovation in chemical synthesis and drug development.

References

-

Chen, Y.-A., & Liu, C.-Y. (2015). Convenient Synthesis of Organic-Electronics-Oriented Building Blocks via On-Water and Under-Air Homocoupling of (Hetero)aryl Iodides. Royal Society of Chemistry. Supporting Information. [Link]

-

Royal Society of Chemistry. (2019). Electronic Supplementary Material. [Link]

Sources

4-Chloro-3-iodophenol CAS number and molecular weight

This guide provides a comprehensive technical overview of 4-Chloro-3-iodophenol, a halogenated aromatic compound of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its chemical identity, synthesis, physicochemical properties, and safe handling procedures, offering field-proven insights into its utility and experimental considerations.

Core Chemical Identity

This compound is a disubstituted phenol carrying both a chlorine and an iodine atom on the benzene ring. This unique halogenation pattern makes it a valuable intermediate in organic synthesis, particularly for introducing substituted phenyl moieties into larger, more complex molecules.

| Identifier | Value | Source |

| CAS Number | 202982-72-7 | [1][2] |

| Molecular Formula | C₆H₄ClIO | [1][2] |

| Molecular Weight | 254.45 g/mol | [2] |

| IUPAC Name | This compound | |

| Synonyms | 4-Chlor-3-jod-1-hydroxy-benzol | [1] |

Physicochemical and Spectroscopic Data

Understanding the physical and spectroscopic properties of this compound is crucial for its application in research and development.

| Property | Value | Source |

| Appearance | White to off-white solid | |

| Melting Point | 73-79 °C | |

| Solubility | Soluble in common organic solvents like chloroform. | [3] |

| pKa | Estimated around 8-9 (typical for a substituted phenol) | |

| LogP | 2.6502 (Predicted) |

Spectroscopic Profile

¹H NMR (Proton NMR) Spectroscopy (Predicted) (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 | d | 1H | H-2 |

| ~7.3 | d | 1H | H-6 |

| ~6.8 | dd | 1H | H-5 |

| ~5.4 | s (broad) | 1H | -OH |

¹³C NMR (Carbon-13 NMR) Spectroscopy (Predicted) (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~154 | C-1 (C-OH) |

| ~139 | C-2 |

| ~130 | C-5 |

| ~126 | C-4 (C-Cl) |

| ~116 | C-6 |

| ~92 | C-3 (C-I) |

IR (Infrared) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Broad | O-H stretch |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1580 - 1450 | Medium-Strong | Aromatic C=C stretch |

| 1260 - 1180 | Strong | C-O stretch |

| 850 - 750 | Strong | C-Cl stretch |

| 600 - 500 | Medium | C-I stretch |

Mass Spectrometry (MS) (Predicted)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 254 and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of one chlorine atom. Key fragmentation patterns would likely involve the loss of iodine and chlorine atoms, as well as the hydroxyl group.

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound is not widely published, a common and logical synthetic route would involve the direct iodination of 4-chlorophenol. The hydroxyl group is an activating group, and the chlorine atom is a deactivating ortho-, para-director. Therefore, iodination is expected to occur at the positions ortho to the hydroxyl group.

Proposed Synthetic Workflow

Caption: A proposed workflow for the synthesis and purification of this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol based on standard organic chemistry procedures for the iodination of phenols.

Materials:

-

4-Chlorophenol

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 4-chlorophenol (1.0 eq) in anhydrous acetonitrile, add N-iodosuccinimide (1.1 eq) in one portion.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure this compound.

Applications in Research and Drug Development

Halogenated phenols are crucial building blocks in medicinal chemistry due to their ability to participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

While specific, publicly documented applications of this compound are limited, its structure suggests its potential use as an intermediate in the synthesis of:

-

Biologically active small molecules: The phenolic hydroxyl group can be readily alkylated or acylated, and the iodine and chlorine atoms provide sites for further functionalization, making it a versatile scaffold for creating libraries of compounds for biological screening.

-

Agrochemicals: Similar to its use in pharmaceuticals, it can serve as a precursor for novel pesticides and herbicides.

-

Advanced materials: The unique electronic properties conferred by the halogen atoms may be exploited in the synthesis of new materials with specific optical or electronic properties.

The presence of the iodine atom is particularly advantageous for its use in cross-coupling reactions, which are fundamental transformations in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

| Hazard Category | GHS Classification | Precautionary Statements |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed. |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. |

Handling:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.[1]

-

This compound is noted to be light-sensitive, so storage in an amber vial is recommended.[1]

-

For long-term storage, consider an inert atmosphere (e.g., under nitrogen or argon).[1]

Conclusion

This compound is a valuable, albeit not extensively documented, chemical intermediate. Its unique substitution pattern provides a versatile platform for the synthesis of more complex molecules, particularly within the realms of pharmaceutical and agrochemical research. The information provided in this guide, including its chemical identity, physicochemical properties, a plausible synthetic route, and safety considerations, should serve as a solid foundation for any researcher or scientist intending to work with this compound. Further investigation into its specific applications is warranted and could unveil novel synthetic pathways and biologically active compounds.

References

- Google Patents.

-

PubChem. 4-Chlorophenol. [Link]

- Google Patents. CN104744221A - Preparation method of parachlorophenol compound.

- Google Patents.

-

PubChemLite. This compound (C6H4ClIO). [Link]

-

ResearchGate. Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. [Link]

-

NIST WebBook. Phenol, 4-chloro-. [Link]

-

NIST WebBook. Phenol, 4-chloro-3-methyl-. [Link]

-

NIST WebBook. Phenol, 4-chloro-. [Link]

-

Google Patents. US Patent: (12) United States Patent. [Link]

-

SpectraBase. 4-Chlorophenol - Optional[13C NMR] - Chemical Shifts. [Link]

-

MassBank. MSBNK-Eawag-EQ306655 - 4-Chlorophenol. [Link]

- Google Patents. CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.

-

ACS Omega. Enhanced Bioremediation of 4-Chlorophenol by Electrically Neutral Reactive Species Generated from Nonthermal Atmospheric-Pressure Plasma. [Link]

-

ResearchGate. An Investigation of Chlorophenol Proton Affinities and Their Influence on the Biological Activity of Microorganisms. [Link]

-

MDPI. Biological Activity of Recently Discovered Halogenated Marine Natural Products. [Link]

-

MDPI. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. [Link]

-

PMC. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. [Link]

-

PMC. 1H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols.... [Link]

-

Curia Global. Selected Publications and Patents from 2005–2019. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-3-iodophenol

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-Chloro-3-iodophenol (CAS No. 202982-72-7), a halogenated phenol with significant potential as a building block in medicinal chemistry and drug development.[1][2] This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of this compound

Halogenated phenols are a critical class of intermediates in the synthesis of a wide array of pharmaceutical compounds.[2] The specific substitution pattern of this compound, featuring both a chloro and an iodo group on the phenolic ring, offers unique reactivity and a scaffold for the development of novel molecular entities. The iodine atom, in particular, serves as a versatile handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.[1] Understanding the precise synthesis and characterization of this compound is therefore paramount for its effective utilization in drug discovery programs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 202982-72-7 | [3] |

| Molecular Formula | C₆H₄ClIO | [3] |

| Molecular Weight | 254.45 g/mol | [3] |

| Appearance | Solid | [4] |

| Melting Point | 73-79 °C | [4] |

| Purity | ≥97% | [4] |

Strategic Synthesis: A Protocol for Regioselective Iodination

The synthesis of this compound is most effectively achieved through the electrophilic iodination of 4-chlorophenol. The key challenge in this synthesis is controlling the regioselectivity of the iodination reaction. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group. This interplay of electronic effects dictates the position of the incoming iodine electrophile.

Mechanistic Rationale for Regioselectivity

The hydroxyl group's strong activating effect dominates the directing influence. With the para position already occupied by the chlorine atom, the incoming electrophile is directed to the positions ortho to the hydroxyl group (C2 and C6) and the position meta to the chlorine atom (C3 and C5). Due to steric hindrance from the hydroxyl group, substitution at the C3 and C5 positions is favored. The iodine will preferentially substitute at the C3 position due to the combined directing effects.

Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the iodination of phenols, adapted for the specific synthesis of this compound.

Materials:

-

4-Chlorophenol

-

Iodine monochloride (ICl)

-

Dichloromethane (DCM)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chlorophenol (1.0 eq) in anhydrous dichloromethane.

-

Addition of Iodinating Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of iodine monochloride (1.05 eq) in dichloromethane dropwise to the stirred solution. The reaction is typically exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side product formation.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TCC). The reaction is generally complete within 1-2 hours.

-

Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate. This will reduce any unreacted iodine monochloride.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification: Isolating the Target Compound

Purification of the crude this compound is critical to obtain a high-purity product suitable for downstream applications. Recrystallization is a highly effective method for purifying solid organic compounds.[5][6][7]

Recrystallization Protocol

Solvent System Selection: A mixture of hexanes and ethyl acetate is a suitable solvent system for the recrystallization of many halogenated phenols. The ideal solvent will dissolve the compound when hot but not at room temperature.[6]

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hot hexanes until the solution becomes slightly cloudy.

-

Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature. Crystals of pure this compound should form.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Characterization: Confirming Structure and Purity

A combination of spectroscopic techniques is essential to confirm the structure and assess the purity of the synthesized this compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of spectroscopic analysis.

Sources

- 1. Page loading... [guidechem.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound 97 202982-72-7 [sigmaaldrich.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Tips & Tricks [chem.rochester.edu]

- 7. m.youtube.com [m.youtube.com]

Spectroscopic Characterization of 4-Chloro-3-iodophenol: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 4-Chloro-3-iodophenol (CAS No. 202982-72-7), a key intermediate in pharmaceutical and chemical synthesis. For researchers engaged in drug development and synthetic chemistry, unambiguous structural confirmation is paramount. This document synthesizes fundamental spectroscopic principles with data from analogous compounds to present a detailed, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.

Molecular Structure and Overview

This compound is a disubstituted halogenated phenol with the molecular formula C₆H₄ClIO and a molecular weight of approximately 254.45 g/mol .[1] The strategic placement of the hydroxyl, chloro, and iodo groups on the aromatic ring results in a unique electronic environment, which is reflected in its characteristic spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and regulatory submissions.

Caption: A simplified predicted fragmentation pathway for this compound.

Experimental Protocols

To acquire high-quality data, standardized methodologies must be employed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is suitable for general structure, while DMSO-d₆ is often preferred to clearly observe the exchangeable -OH proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs (e.g., zg30 for ¹H, zgpg30 for ¹³C with proton decoupling) should be used.

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to the TMS peak.

IR Spectroscopy Protocol

-

Technique: Use the Attenuated Total Reflectance (ATR) technique for solid samples, as it requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol

-

Ionization Method: Use Electron Ionization (EI) at 70 eV to induce reproducible fragmentation patterns.

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) inlet if assessing purity.

-

Analysis: Scan a mass range from m/z 40 to 350 to ensure capture of the molecular ion and all significant fragments.

-

Data Analysis: Analyze the resulting spectrum for the molecular ion, isotopic patterns, and characteristic fragment ions to confirm the structure.

Conclusion

This guide provides a robust, predictive framework for the spectroscopic analysis of this compound. By understanding the expected NMR shifts, IR absorption bands, and mass spectral fragmentation patterns, researchers can confidently confirm the identity and purity of this compound in their synthetic workflows. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy.

References

-

Competing Fragmentations in the Mass Spectra of Halogenated Phenols. Journal of the Chemical Society D: Chemical Communications (RSC Publishing). [Link]

-

Infrared Spectrum of Phenol. Doc Brown's Advanced Organic Chemistry. [Link]

-

IR Chart. University of California, Los Angeles. [Link]

-

13C NMR Spectrum (1D, 400 MHz, D2O, predicted) for 4-Chlorophenol. Human Metabolome Database. [Link]

-

IR Absorption Table. University of California, Los Angeles. [Link]

-

Table of Characteristic IR Absorptions. Mastering Organic Chemistry. [Link]

-

Chemical Shifts. University of Regensburg. [Link]

-

Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. [Link]

-

How to predict the 13C NMR spectrum of a compound. YouTube. [Link]

-

Phenol, 4-chloro-. NIST WebBook. [Link]

-

The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia. [Link]

-

1H proton nmr spectrum of phenol. Doc Brown's Advanced Organic Chemistry. [Link]

-

Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-3-iodophenol for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chloro-3-iodophenol, a halogenated phenol, presents a unique set of characteristics that are of significant interest in organic synthesis and drug development. A thorough understanding of its solubility and stability is paramount for its effective application, from designing synthetic routes and formulating products to ensuring long-term storage and efficacy. This guide delineates the fundamental principles and practical methodologies for assessing these critical parameters. We will explore the theoretical underpinnings of its solubility in a range of common solvents and provide detailed protocols for its empirical determination. Furthermore, a comprehensive examination of the stability of this compound under various stress conditions, including hydrolytic, oxidative, photolytic, and thermal degradation, is presented. This includes a strategic approach to developing a stability-indicating analytical method, a cornerstone of regulatory compliance and product quality assurance.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior in different solvent systems and under various stress conditions.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 202982-72-7 | |

| Molecular Formula | C₆H₄ClIO | |

| Molecular Weight | 254.45 g/mol | |

| Melting Point | 73-79 °C | |

| Physical Appearance | Solid | |

| SMILES String | Oc1ccc(Cl)c(I)c1 | |

| InChI Key | UPIATGHEVZKVRT-UHFFFAOYSA-N |

Solubility Profile: A Key to Formulation and Application

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical determinant of its bioavailability, processability, and formulation design. Due to the presence of both a polar hydroxyl group and a nonpolar halogenated benzene ring, its solubility is expected to vary significantly across different solvents.

Theoretical Considerations

The "like dissolves like" principle provides a preliminary framework for predicting solubility. The polarity of this compound, influenced by the electronegative chlorine and iodine atoms and the hydrogen-bonding capability of the hydroxyl group, suggests it will exhibit moderate polarity.

A general trend of solubility can be predicted based on solvent polarity:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): The hydroxyl group can form hydrogen bonds with these solvents, enhancing solubility. However, the hydrophobic halogenated ring will limit extensive solubility in highly polar solvents like water.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, dimethylformamide, dimethyl sulfoxide): These solvents can engage in dipole-dipole interactions and are generally good solvents for moderately polar compounds.

-

Nonpolar Solvents (e.g., hexane, toluene): Solubility is expected to be limited in these solvents due to the polar nature of the hydroxyl group.

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.[1][2]

Objective: To determine the equilibrium solubility of this compound in a selection of pharmaceutically relevant solvents at controlled temperatures (e.g., 25 °C and 37 °C).

Materials:

-

This compound (of known purity)

-

Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, tetrahydrofuran, dimethylformamide, dimethyl sulfoxide) of appropriate purity (e.g., HPLC grade)

-

Thermostatically controlled shaker bath or incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

HPLC system with a UV detector or a validated spectrophotometric method for quantification

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium is reached.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

-

Data Reporting:

-

Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L).

-

Perform the experiment in triplicate for each solvent and temperature to ensure the reliability of the results.

-

Stability Assessment: Ensuring Product Integrity and Shelf-Life

Understanding the stability of this compound is critical for defining its storage conditions, shelf-life, and potential degradation pathways. Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to accelerate its degradation. This provides insights into the degradation pathways and the intrinsic stability of the molecule.

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

General Procedure:

-

Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol to ensure solubility).

-

Expose the solutions to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the stressed samples using a developed stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Stress Conditions:

-

Acidic Hydrolysis:

-

Treat the solution with an acid (e.g., 0.1 M HCl).

-

Incubate at an elevated temperature (e.g., 60-80 °C).

-

-

Alkaline Hydrolysis:

-

Treat the solution with a base (e.g., 0.1 M NaOH).

-

Incubate at room temperature or a slightly elevated temperature.

-

-

Oxidative Degradation:

-

Treat the solution with an oxidizing agent (e.g., 3-30% hydrogen peroxide).

-

Keep at room temperature.

-

-

Thermal Degradation:

-

Photostability:

-

Expose a solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be protected from light to differentiate between photolytic and thermal degradation. The photodegradation of iodophenols is a known phenomenon.[5]

-

Caption: Workflow for Solubility and Stability Assessment.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and can also detect and quantify the degradation products.[6][7] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Rationale for Method Development

The goal is to develop a single HPLC method that can separate this compound from all its potential degradation products and any process-related impurities.

Proposed Starting HPLC Method

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point due to its versatility in separating moderately polar compounds.[8]

Mobile Phase: A gradient elution is recommended to ensure the separation of compounds with a range of polarities.

-

Mobile Phase A: 0.1% Phosphoric acid in water (to control the ionization of the phenolic group and improve peak shape).

-

Mobile Phase B: Acetonitrile.

Gradient Program (Illustrative):

| Time (min) | % Mobile Phase B |

| 0 | 30 |

| 20 | 90 |

| 25 | 90 |

| 26 | 30 |

| 30 | 30 |

Flow Rate: 1.0 mL/min

Detection Wavelength: Based on the UV-Vis spectrum of the parent compound. For chlorophenols, characteristic absorption bands are often observed around 225 nm and 280 nm.[9][10] A diode-array detector (DAD) is highly recommended to assess peak purity and to identify the optimal detection wavelength for all components.

Column Temperature: 30 °C

Injection Volume: 10 µL

Method Validation

Once the method is developed, it must be validated according to ICH guidelines (Q2(R1)). Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from all degradation product peaks.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Caption: HPLC Method Development Workflow.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. The outlined experimental protocols and analytical method development strategies are based on established scientific principles and regulatory expectations. While this guide offers a robust starting point, it is crucial to emphasize that the specific experimental conditions and analytical methods must be optimized and validated for the intended application. Future work should focus on generating empirical solubility data in a wider range of pharmaceutically and industrially relevant solvents and elucidating the precise structures of any degradation products formed under stress conditions. Such data will be invaluable for the successful and safe application of this compound in research and development.

References

-

Carvalho, S. P., et al. (2017). Studies on the solubility of phenolic compounds. ResearchGate. (URL: [Link])

- Spacemolecules. Solvent Miscibility Table. (URL: not available)

-

Ferreira, O., et al. (2015). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. Journal of Chemical & Engineering Data. (URL: [Link])

-

ResearchGate. Typical UV–vis absorbance spectrum of 4-chlorophenol. (URL: [Link])

-

ResearchGate. UV-Vis absorption spectrum of the chlorophenols. (URL: [Link])

-

Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America. (URL: [Link])

- Christiansen, J. V., et al. (1995). Iodination of phenol. Journal of Radioanalytical and Nuclear Chemistry. (URL: not available)

-

Science.gov. chromatographic rp-hplc method: Topics by Science.gov. (URL: [Link])

-

International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development –A Review. (URL: [Link])

-

ResearchGate. UV-Vis spectrum of 4-chlorophenol (4-CP). (URL: [Link])

-

PubMed. Phenol degradation in waters with high iodide level by layered double hydroxide-peroxodisulfate: Pathways and products. (URL: [Link])

-

NIST. Phenol, 4-chloro- - the NIST WebBook. (URL: [Link])

- University of Rochester. Polarity of Solvents. (URL: not available)

-

Sultan Qaboos University House of Expertise. Photocatalytic degradation of phenol by iodine doped tin oxide nanoparticles under UV and sunlight irradiation. (URL: [Link])

-

Wikipedia. Iodophenol. (URL: [Link])

-

Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. Scirp.org. (URL: [Link])

-

ResearchGate. Gradient conditions for HPLC analysis of phenols. (URL: [Link])

-

DTIC. THERMAL DEGRADATION OF PHENOLIC POLYMERS. (URL: [Link])

-

University of Rochester. Workup for Polar and Water-Soluble Solvents. (URL: [Link])

-

PubMed. The effect of temperature on phenol degradation in wastewater. (URL: [Link])

-

MDPI. Effect of Temperatures on Polyphenols during Extraction. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The effect of temperature on phenol degradation in wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of Temperatures on Polyphenols during Extraction | MDPI [mdpi.com]

- 5. squ.elsevierpure.com [squ.elsevierpure.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. ijtsrd.com [ijtsrd.com]

- 8. chromatographic rp-hplc method: Topics by Science.gov [science.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Introduction to 4-Chloro-3-iodophenol and its Acidity

An In-Depth Technical Guide to the Acidity and pKa of 4-Chloro-3-iodophenol

Abstract: This technical guide provides a comprehensive analysis of the acidity and pKa value of this compound, a halogenated aromatic compound of interest in synthetic chemistry and drug development. We explore the theoretical underpinnings of its acidity, dictated by the electronic interplay of its chloro and iodo substituents. Furthermore, this document presents detailed, field-proven experimental protocols for the empirical determination of its pKa using potentiometric and UV-Vis spectrophotometric titration methods. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this compound's physicochemical properties.

This compound is a disubstituted phenol featuring two different halogen atoms on the aromatic ring. As with all phenols, the acidity of the hydroxyl proton is a critical parameter influencing the molecule's reactivity, solubility, and pharmacokinetic properties, such as absorption and distribution.[1] The acid dissociation constant (pKa) is the primary quantitative measure of this acidity. A molecule's state of ionization at physiological pH (typically ~7.4) is governed by its pKa, which in turn dictates its ability to cross biological membranes and interact with target receptors.[1] Therefore, an accurate understanding and determination of the pKa of this compound are essential for its application in medicinal chemistry and materials science.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. The pKa value is a predicted value based on computational models, which provides a strong theoretical baseline for experimental verification.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₄ClIO | [2][3] |

| Molecular Weight | 254.45 g/mol | [2][3] |

| Melting Point | 73-79 °C | [2][4] |

| Appearance | White to off-white solid | [4][5] |

| Predicted pKa | 8.67 ± 0.18 | [2][4] |

Theoretical Framework of Acidity

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion.[6][7] When the phenolic proton dissociates, a negative charge is left on the oxygen atom. Any substituent on the aromatic ring that can stabilize this negative charge will increase the phenol's acidity (i.e., lower its pKa).[8]

Electronic Effects of Halogen Substituents

In this compound, both the chlorine and iodine atoms are electron-withdrawing groups (EWGs), which increase the acidity compared to unsubstituted phenol (pKa ≈ 10).[9][10][11] They exert their influence through two primary electronic mechanisms:

-

Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds. Due to their high electronegativity, both chlorine and iodine pull electron density away from the aromatic ring, which in turn pulls density from the phenoxide oxygen. This delocalization stabilizes the negative charge and enhances acidity.[11]

-

Resonance Effect (+R): This is the donation of electron density into the aromatic ring through the pi (π) system via the lone pairs on the halogen atoms. This effect pushes electron density towards the ring, which can be destabilizing for the negatively charged phenoxide ion.

For halogens, the inductive effect (-I) is dominant over the resonance effect (+R) in determining acidity.[11] However, the interplay of these effects is position-dependent.

Positional Influence and the Hammett Equation

The positions of the substituents are critical. In this compound:

-

The chlorine atom is at the para position (position 4) relative to the hydroxyl group. From this position, it can exert both its strong -I effect and its weaker +R effect.

-

The iodine atom is at the meta position (position 3). From the meta position, a substituent cannot participate in resonance with the phenoxide oxygen. Therefore, the iodine primarily exerts its electron-withdrawing inductive (-I) effect.[6]

The combined electron-withdrawing nature of a para-chloro and a meta-iodo group is expected to significantly stabilize the phenoxide anion, making this compound a stronger acid than phenol, 4-chlorophenol (pKa = 9.41), and 4-iodophenol (pKa = 9.33).[12][13] The predicted pKa of 8.67 aligns with this theoretical assessment.[2][4] The Hammett equation provides a quantitative framework for correlating the electronic properties of substituents with equilibrium constants, such as those for acid dissociation.[14][15]

Caption: Electronic effects of substituents on the 4-chloro-3-iodophenoxide anion.

Experimental Determination of pKa

To empirically validate the predicted pKa, two robust, widely adopted methodologies are recommended: potentiometric titration and UV-Vis spectrophotometric titration.

Protocol 1: Potentiometric Titration

This classical method involves monitoring the pH of a solution of the analyte as a standardized titrant is added.[16][17] The pKa is determined from the inflection point of the resulting titration curve, specifically at the half-equivalence point where the concentrations of the acidic and conjugate base forms are equal.[1][14]

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure measurement accuracy.[18]

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., a methanol/water mixture if solubility is low) to a final concentration of approximately 1-10 mM.[16][18] A constant ionic strength should be maintained, for example, by using 0.15 M potassium chloride.[18]

-

Titrant Preparation: Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

-

Titration Procedure:

-

Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Purge the solution with nitrogen to displace dissolved CO₂, which can interfere with pH measurements.[18]

-

Add the NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).

-

After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[18]

-

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH at the half-equivalence point (the volume of titrant that is half the volume required to reach the equivalence point).[14][19] The equivalence point is identified as the point of maximum slope on the titration curve (or the peak of the first derivative plot, ΔpH/ΔV).

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: UV-Vis Spectrophotometric Titration

This method is ideal for compounds with a chromophore near the ionizable group, as the UV-Vis absorbance spectrum will change with the state of ionization.[16][20] The pKa is found by measuring absorbance at a fixed wavelength across a range of pH values.

-

Wavelength Selection:

-

Prepare two solutions of this compound at a low concentration (e.g., 0.1-0.2 mM).[20]

-

Adjust one solution to a highly acidic pH (e.g., pH 2, where the molecule is fully protonated) and the other to a highly basic pH (e.g., pH 12, where it is fully deprotonated).

-

Scan both solutions across the UV-Vis range (e.g., 220-400 nm) to find the wavelength (λ_max) where the difference in absorbance between the acidic and basic forms is greatest.[16]

-

-

Buffer & Sample Preparation: Prepare a series of buffer solutions with known pH values, typically spanning a range of ±2 pH units around the expected pKa (e.g., pH 7.0 to 11.0).[20][21] Prepare a sample of the analyte in each buffer solution, ensuring the final concentration is identical in all samples.

-

Absorbance Measurement:

-

Set the spectrophotometer to the predetermined λ_max.

-

Measure and record the absorbance of each buffered sample.

-

-

Data Analysis:

-

Plot the measured absorbance versus the corresponding pH value. The data should form a sigmoidal curve.[17]

-

The pKa is the pH at the inflection point of this curve, which corresponds to the point where the absorbance is halfway between the minimum and maximum values.[17][22] This is where [Acid] = [Conjugate Base].

-

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion

The acidity of this compound, quantified by its pKa value, is a fundamental property derived from its molecular structure. Theoretical analysis, supported by the principles of physical organic chemistry, indicates that the combined electron-withdrawing inductive effects of the para-chloro and meta-iodo substituents render it significantly more acidic than unsubstituted phenol. The predicted pKa of 8.67 provides a reliable estimate. For applications in regulated environments such as drug development, this value must be confirmed experimentally. The potentiometric and spectrophotometric titration protocols detailed herein represent robust, self-validating systems for the precise and accurate determination of this critical constant.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Badeliya, S. N. (n.d.). Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and uses. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Retrieved from [Link]

-

Khan Academy. (n.d.). Acidic strength of substituted phenols. Retrieved from [Link]

-

Abolafio, G., et al. (2010). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 1(8), 403-407. Retrieved from [Link]

-

BYJU'S. (2019, December 16). The Explanation for the Acidity of Phenols. Retrieved from [Link]

-

Unknown. (2023, October 30). Acidity of phenols / effect of substituents on acidity of phenols / JEE amins & Advanced / NEET. YouTube. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

SATHEE. (n.d.). Chemistry Phenol Acidity. Retrieved from [Link]

-

University of Toronto. (2012). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. Retrieved from [Link]

-

Elmas, M., & Kurban, O. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 4(2), 46-50. Retrieved from [Link]

-

Haryani, S., et al. (2019). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Journal of Physics: Conference Series, 1321, 022079. Retrieved from [Link]

-

FirstHope. (2025, June 4). Effect of Substituents on the Acidity of Phenol. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. Retrieved from [Link]

-

De Biasi, A., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of Analytical & Bioanalytical Techniques, S5. Retrieved from [Link]

-

Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

-

Scribd. (2019, September 26). Experiment 5: Spectrophotometric Determination of Pka. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Study of the Hammett equation for the ionisation of substituted benzoic acids and phenols in dioxan–water mixtures. Retrieved from [Link]

-

Unknown. (n.d.). pH effects on absorption spectra: pKa determination by spectrophotometric method. Retrieved from [Link]

-

Pharma Tutor. (2025, March 31). 5 Easy Methods to Calculate pKa. Retrieved from [Link]

-

Scribd. (n.d.). Hammett Plot. Retrieved from [Link]

-

Dunford, H. B., & Adeniran, A. J. (1986). Hammett pσ correlation for reactions of lactoperoxidase compound II with phenols. Archives of Biochemistry and Biophysics, 251(2), 536-542. Retrieved from [Link]

-

University of Calgary. (n.d.). Chapter 24: Phenols. Retrieved from [Link]

-

Quora. (2020, June 22). Can you tell the order of acidic strength of para halogen substituted phenols?. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Chlorophenol. Retrieved from [Link]

-

Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421-6427. Retrieved from [Link]

-

Liptak, M. D., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Retrieved from [Link]

- Google Patents. (n.d.). CN103772153A - Synthesis method of 4-chloro-3-cresol and system thereof.

-

PubChem. (n.d.). 3-Iodophenol. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Iodophenol. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar. Retrieved from [Link]

-

Chembeez. (n.d.). This compound, 98%, Thermo Scientific Chemicals. Retrieved from [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. This compound CAS#: 202982-72-7 [amp.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound CAS#: 202982-72-7 [m.chemicalbook.com]

- 5. 3-CHLORO-4-IODOPHENOL CAS#: 855403-42-8 [m.chemicalbook.com]

- 6. sips.org.in [sips.org.in]

- 7. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 8. byjus.com [byjus.com]

- 9. SATHEE: Chemistry Phenol Acidity [sathee.iitk.ac.in]

- 10. firsthope.co.in [firsthope.co.in]

- 11. vanderbilt.edu [vanderbilt.edu]

- 12. 4-Chlorophenol - Wikipedia [en.wikipedia.org]

- 13. 4-Iodophenol - Wikipedia [en.wikipedia.org]

- 14. web.viu.ca [web.viu.ca]

- 15. Hammett equation - Wikipedia [en.wikipedia.org]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. scispace.com [scispace.com]

- 20. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pharmaguru.co [pharmaguru.co]

- 22. Virtual Labs [mas-iiith.vlabs.ac.in]

Reactivity of the carbon-iodine versus carbon-chlorine bond

An In-depth Technical Guide to the Comparative Reactivity of the Carbon-Iodine and Carbon-Chlorine Bonds

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the carbon-halogen bond is a cornerstone functional group. Its strategic installation and subsequent transformation are fundamental to the construction of complex molecular architectures. Among the halogens, iodine and chlorine are frequently employed, yet their chemical behaviors diverge significantly. The choice between an alkyl/aryl iodide and an alkyl/aryl chloride is not arbitrary; it is a critical decision that profoundly impacts reaction kinetics, required catalytic systems, and overall synthetic efficiency.

This guide serves as a technical deep-dive for researchers, chemists, and drug development professionals into the core principles governing the reactivity of the carbon-iodine (C-I) versus the carbon-chlorine (C-Cl) bond. Moving beyond simple trends, we will explore the causal relationships between fundamental physicochemical properties and their expression in pivotal organic reactions. By synthesizing theoretical principles with field-proven insights, this document aims to empower scientists to make more informed and strategic decisions in experimental design.

Part 1: The Physicochemical Foundation of Reactivity

The disparate reactivity of C-I and C-Cl bonds is not a matter of chance but a direct consequence of fundamental atomic and bonding properties. Understanding these principles is essential to predicting and controlling chemical transformations.

Bond Strength and Bond Length

The most significant factor governing the reactivity of these bonds is their inherent strength, quantified by the Bond Dissociation Energy (BDE)—the energy required to cleave the bond homolytically. The C-I bond is substantially weaker than the C-Cl bond. This is a direct result of the difference in atomic size between iodine and chlorine. Iodine, being in the fifth period of the periodic table, has a much larger atomic radius than chlorine (period 3). Consequently, the orbital overlap between carbon's sp³ or sp² hybrid orbital and iodine's 5p orbital is less effective than the overlap with chlorine's smaller 3p orbital. This poorer orbital overlap results in a longer and weaker C-I bond.[1][2][3][4]

Electronegativity and Bond Polarity

Electronegativity, the measure of an atom's ability to attract shared electrons, also plays a crucial role. Chlorine is significantly more electronegative than iodine.[5][6][7][8] This leads to a greater difference in electronegativity between carbon and chlorine, making the C-Cl bond more polar than the C-I bond. While higher polarity can make the carbon atom more electrophilic and susceptible to nucleophilic attack, this effect is often overshadowed by the dominant factor of bond strength in many reactions. The C-Cl bond's strength and the poorer leaving group ability of chloride often render it less reactive despite its higher polarity.[1][2]

Leaving Group Ability

In nucleophilic substitution and many transition-metal-catalyzed reactions, the halogen departs as a halide anion (X⁻). The facility with which it departs defines its "leaving group ability." A good leaving group is a species that is stable on its own. The stability of the halide anion is inversely related to its basicity; weaker bases are better leaving groups.[9][10][11]

The conjugate acid of iodide is hydroiodic acid (HI), which is a stronger acid than hydrochloric acid (HCl). Therefore, the iodide anion (I⁻) is a weaker base than the chloride anion (Cl⁻).[12] Furthermore, the large size of the iodide ion allows the negative charge to be dispersed over a greater volume, increasing its stability.[13][14] This makes iodide one of the best leaving groups among the halogens, far superior to chloride.[9][11]

Data Summary: Physicochemical Properties

The following table summarizes the key quantitative data that underpins the reactivity differences between the C-Cl and C-I bonds.

| Property | Carbon-Chlorine (C-Cl) | Carbon-Iodine (C-I) | Causality and Implication |

| Average Bond Dissociation Energy (kcal/mol) | ~81 | ~57 | The weaker C-I bond requires less energy to cleave, leading to higher reactivity.[3][15] |

| Average Bond Length (Å) | ~1.78 | ~2.14 | The longer C-I bond is a consequence of iodine's larger atomic radius and results in weaker orbital overlap.[1][16] |

| Halogen Electronegativity (Pauling Scale) | 3.16 | 2.66 | The C-Cl bond is more polar, making the carbon atom more electrophilic, but this is often a secondary effect.[5][6] |

| Leaving Group Ability | Moderate | Excellent | Iodide (I⁻) is a weaker base and more stable anion than chloride (Cl⁻), facilitating its departure in reactions.[9][11][13] |

Part 2: Comparative Reactivity in Key Transformations

The fundamental properties discussed above manifest in predictable reactivity patterns across a wide range of essential organic reactions.

Nucleophilic Substitution (SN1 & SN2)

In both unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution reactions, alkyl iodides are significantly more reactive than alkyl chlorides.[17]

-

SN2 Mechanism: This is a concerted, one-step process where the nucleophile attacks as the leaving group departs.[18] The rate is sensitive to the leaving group's ability to accommodate a negative charge in the transition state. Since iodide is a superior leaving group to chloride, the activation barrier for an SN2 reaction on an alkyl iodide is lower, resulting in a faster reaction rate.[13]

-

SN1 Mechanism: This is a two-step process where the rate-determining step is the heterolytic cleavage of the C-X bond to form a carbocation intermediate.[17][18] The weaker C-I bond breaks more readily than the stronger C-Cl bond, meaning that alkyl iodides form carbocations and proceed through the SN1 pathway much faster than their chloro-analogues.

Caption: Generalized workflow for an SN2 reaction.

Palladium-Catalyzed Cross-Coupling Reactions

In modern drug development, palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings are indispensable for forming C-C bonds. The reactivity order of aryl halides in these reactions is unequivocally Ar-I > Ar-Br >> Ar-Cl.[19][20]

This trend is dictated by the first and often rate-determining step of the catalytic cycle: oxidative addition .[19] In this step, the low-valent palladium(0) catalyst inserts itself into the carbon-halogen bond, forming a Pd(II) species. The energy barrier for this step is highly dependent on the strength of the C-X bond being broken.[20][21]

-

Aryl Iodides: Due to the weak C-I bond, oxidative addition occurs readily, often at or slightly above room temperature, with a wide range of palladium catalysts.[22][23]

-

Aryl Chlorides: The much stronger C-Cl bond makes oxidative addition significantly more difficult. These substrates are generally unreactive with standard palladium catalysts and require specialized, highly active systems. These systems typically employ bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, which increase the electron density on the palladium center, promoting its insertion into the robust C-Cl bond.[24][25] Higher reaction temperatures are also commonly required.[24][26]

Caption: Generic catalytic cycle for Pd-cross coupling.

Formation of Grignard Reagents

The synthesis of organomagnesium halides (Grignard reagents) involves the oxidative insertion of magnesium metal into a carbon-halogen bond. The reactivity of the organic halide is paramount for successful initiation and completion of the reaction. The established reactivity order mirrors that seen in other transformations: R-I > R-Br > R-Cl.[27][28]

-

Alkyl/Aryl Iodides: These are the most reactive substrates for Grignard formation. The reaction often initiates spontaneously and proceeds smoothly to completion, typically giving high yields.[29]

-

Alkyl/Aryl Chlorides: These are considerably less reactive.[27][29] The initiation of the reaction can be sluggish and often requires activation of the magnesium surface (e.g., with iodine crystals or 1,2-dibromoethane) or the use of more reactive Rieke magnesium.[29][30] Yields can be lower and more variable compared to those from iodides.[29]

Part 3: Experimental Protocols and Methodologies

To translate theory into practice, this section provides validated, step-by-step protocols for quantitatively assessing the reactivity differences between organoiodides and organochlorides.

Protocol: Comparative Kinetic Analysis of an SN2 Reaction

This experiment uses a competition format to directly compare the reaction rates of an alkyl iodide and an alkyl chloride with a common nucleophile under identical conditions.

Objective: To determine the relative reactivity of 1-iodobutane versus 1-chlorobutane in an SN2 reaction with sodium azide.

Methodology:

-

Apparatus Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 20 mL of anhydrous dimethylformamide (DMF).

-

Reagent Addition:

-

Add 1-chlorobutane (1.0 equivalent).

-

Add 1-iodobutane (1.0 equivalent).

-

Add an internal standard (e.g., dodecane, 0.5 equivalents) for accurate GC analysis.

-

Add sodium azide (NaN₃, 0.5 equivalents). Using a substoichiometric amount of the nucleophile ensures the reaction does not go to completion, allowing for a kinetic comparison.

-

-

Reaction Execution:

-

Heat the reaction mixture to 60 °C in a temperature-controlled oil bath.

-

Take aliquots (approx. 0.1 mL) from the reaction mixture at regular time intervals (e.g., t = 0, 15, 30, 60, 120 minutes).

-

-

Workup and Analysis:

-

Quench each aliquot in 1 mL of diethyl ether and wash with 1 mL of water to remove DMF and unreacted NaN₃.

-

Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Data Interpretation:

-

Monitor the disappearance of the starting materials (1-chlorobutane, 1-iodobutane) and the appearance of the products (1-azidobutane).

-

Plot the concentration of each reactant versus time. The rate of consumption of 1-iodobutane will be significantly faster than that of 1-chlorobutane, providing a direct measure of their relative SN2 reactivity.

-

Causality Behind Experimental Choices:

-

Solvent (DMF): A polar aprotic solvent is used to solubilize the sodium azide and prevent solvation of the nucleophile, which would decrease its reactivity. This favors the SN2 pathway.[31][32]

-

Competition Format: Running the reactions in the same flask ensures identical conditions (temperature, concentration, stirring), eliminating variables and providing a direct, internally consistent comparison of rates.

-

Internal Standard: This is crucial for accurate quantification by GC, as it corrects for variations in injection volume and detector response.

Protocol: Comparative Reactivity in a Suzuki Cross-Coupling

This protocol outlines two parallel reactions to demonstrate the difference in conditions required for coupling an aryl iodide versus an aryl chloride.

Objective: To compare the efficiency of the Suzuki coupling of 4-iodoanisole versus 4-chloroanisole with phenylboronic acid.

Reaction A: Aryl Iodide

-

Inert Atmosphere: In a glovebox or using Schlenk technique, add to a reaction vial:

-

4-iodoanisole (1.0 mmol).

-

Phenylboronic acid (1.2 mmol).

-

Potassium carbonate (K₂CO₃, 2.0 mmol).

-

Pd(PPh₃)₄ (0.01 mmol, 1 mol%).

-

-

Solvent Addition: Add 5 mL of a degassed 3:1 mixture of Dioxane:Water.

-

Reaction: Stir the mixture at 80 °C and monitor by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

Reaction B: Aryl Chloride

-

Inert Atmosphere: In a separate, identical vial, add:

-

4-chloroanisole (1.0 mmol).

-

Phenylboronic acid (1.2 mmol).

-

Potassium phosphate (K₃PO₄, 2.0 mmol).

-

Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and a specialized ligand such as SPhos or XPhos (0.022 mmol, 2.2 mol%).

-

-

Solvent Addition: Add 5 mL of degassed toluene.

-